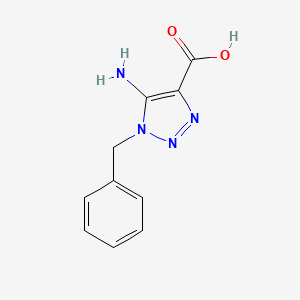

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid

描述

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound with the molecular formula C10H10N4O2. It belongs to the class of 1,2,3-triazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and chemical synthesis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route includes the following steps:

- Preparation of the azide precursor.

- Reaction of the azide with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

- Introduction of the amino and carboxylic acid groups through subsequent functionalization reactions .

Industrial Production Methods: the principles of click chemistry and functional group transformations are likely employed on a larger scale, with optimization for yield, purity, and cost-effectiveness .

化学反应分析

Functionalization at Position 4 (Carboxylic Acid Group)

The carboxylic acid group undergoes derivatization for applications in peptidomimetics and bioactive molecules:

Functionalization at Position 5 (Amino Group)

The amino group exhibits limited nucleophilicity but participates in selective acylation:

Cyclocondensation and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via cyclocondensation:

Example: Reaction with malononitrile under basic conditions yields triazolo[4,5-b]pyridine-6-carbonitrile , leveraging the electron-withdrawing effect of the carboxylic acid .

Stability Considerations: Dimroth Rearrangement

Unprotected derivatives of 5-amino-1,2,3-triazoles are prone to Dimroth rearrangement , where the triazole ring opens and reforms with substituent migration . For instance:

科学研究应用

Medicinal Chemistry

Antimicrobial Activity : Research has indicated that derivatives of triazole compounds exhibit significant antimicrobial properties. The presence of the amino group in 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid enhances its interaction with biological targets, making it a candidate for developing new antimicrobial agents .

Anticancer Properties : Several studies have suggested that triazole derivatives can inhibit tumor growth. For instance, compounds similar to this compound have shown promise in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition : This compound has been investigated for its potential to inhibit specific enzymes involved in disease pathways. For example, triazole-based inhibitors have been explored for their ability to block enzymes critical in cancer metabolism and bacterial resistance mechanisms .

Agricultural Applications

Fungicides : The triazole structure is widely recognized in agricultural chemistry for its efficacy as a fungicide. This compound may serve as a scaffold for developing new fungicidal agents that can combat plant pathogens effectively .

Plant Growth Regulators : Some studies suggest that triazoles can act as plant growth regulators by modulating hormone levels within plants. This could lead to improved crop yields and resistance to environmental stressors .

Materials Science

Coordination Chemistry : The ability of this compound to form complexes with various metal ions opens avenues for applications in materials science. These complexes can be utilized in creating novel materials with tailored electronic and optical properties .

Case Studies

作用机制

The mechanism of action of 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction, leading to its biological effects.

相似化合物的比较

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.

1H-1,2,3-Triazole-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.

Uniqueness: 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its carboxylic acid group allows for further derivatization and conjugation with other molecules, enhancing its versatility in research and industrial applications .

生物活性

5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 25784-56-9) is a compound belonging to the triazole family, which has garnered interest due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 218.21 g/mol. The structure features a benzyl group attached to a triazole ring, which is known for its ability to form non-covalent interactions with biological macromolecules.

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₀N₄O₂ |

| Molecular Weight | 218.21 g/mol |

| CAS Number | 25784-56-9 |

| MDL Number | MFCD02219534 |

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the triazole moiety demonstrated activity against both Gram-positive and Gram-negative bacteria. Specifically, the presence of the benzyl group in this compound enhances its interaction with bacterial cell membranes, leading to increased permeability and subsequent cell death .

Neuroprotective Effects

The compound has shown promise in neuroprotection studies. It was reported that derivatives of triazoles can inhibit neuroinflammation and oxidative stress in neuronal cells. Mechanistic studies suggest that this compound may exert its neuroprotective effects by modulating signaling pathways such as NF-κB and reducing the production of reactive oxygen species (ROS) . In animal models of Alzheimer's disease, compounds similar to this triazole derivative have improved cognitive functions and reduced amyloid-beta aggregation .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Specifically, it shows inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical targets in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50 values) for these enzymes indicate that this compound could be a potent candidate for further development in treating cognitive disorders .

Case Studies

Case Study 1: Neuroprotective Activity

In a recent study involving scopolamine-induced memory impairment in mice, administration of this compound resulted in significant improvements in learning and memory tasks compared to control groups. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies .

Case Study 2: Antimicrobial Efficacy

A series of experiments conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against tested pathogens. This suggests a strong potential for development as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Key Enzymes : The compound binds to the active sites of AChE and BuChE, preventing the breakdown of acetylcholine and enhancing cholinergic transmission.

- Anti-inflammatory Pathways : It modulates inflammatory responses by inhibiting NF-κB signaling pathways and reducing pro-inflammatory cytokine release.

- Oxidative Stress Reduction : By scavenging ROS and enhancing antioxidant defenses, it protects neuronal cells from oxidative damage.

属性

IUPAC Name |

5-amino-1-benzyltriazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c11-9-8(10(15)16)12-13-14(9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIMAZAMIHCYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80279954 | |

| Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25784-56-9 | |

| Record name | 25784-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-benzyl-1H-1,2,3-triazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80279954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。